molecular formula C13H17NO3 B2889488 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol CAS No. 352445-85-3

1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol

Cat. No.: B2889488
CAS No.: 352445-85-3
M. Wt: 235.283
InChI Key: AYJFLNCWHDQEIU-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol is a piperidine derivative featuring a hydroxyl group at the 3-position of the piperidine ring and a benzodioxole moiety attached via a methylene bridge. This structural framework is common in medicinal chemistry, where piperidine derivatives are frequently explored for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-11-2-1-5-14(8-11)7-10-3-4-12-13(6-10)17-9-16-12/h3-4,6,11,15H,1-2,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJFLNCWHDQEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and benzo[d][1,3]dioxole derivatives.

    Reaction Conditions: A common synthetic route involves the alkylation of piperidine with a benzo[d][1,3]dioxole derivative under basic conditions.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone (6c)

  • Structure: Incorporates a 4,5-dihydropyrazole ring linked to a 4-hydroxypiperidine via an ethanone bridge.
  • Synthesis : Yielded 80% via condensation reactions; IR spectroscopy confirmed the hydroxyl group (3406 cm⁻¹) and carbonyl (1651 cm⁻¹) .

4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-ylmethanone (HT-3)

  • Structure : Replaces piperidine with piperazine and adds a benzo[b]thiophene sulfone group.
  • Synthesis : 45% yield via coupling reactions; characterized by mass spectrometry (M+H: 447.1) .
  • Activity : Inhibits viral release by inducing cell-surface BST2/Tetherin, a mechanism distinct from the parent compound .

(±)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-(naphthalen-1-yl)-2-phenylethyl)piperidine-4-carboxamide (1d)

  • Structure : Features a carboxamide group at the 4-position of piperidine and bulky naphthyl/phenyl substituents.
  • Synthesis : High purity (>95%) confirmed via HPLC; synthesized via alkaline hydrolysis .
  • Activity : Acts as a potent inhibitor, though biological targets are unspecified .
  • Key Difference : Bulky aromatic groups may improve target selectivity but reduce metabolic stability.

(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one (Ilepcimide)

  • Structure: Contains a propenone bridge between benzodioxole and piperidine.
  • Properties : Molecular weight 287.35; InChIKey: YFGOFUVKBQZRPP-UHFFFAOYSA-N .
  • Activity : Historically explored for central nervous system (CNS) applications, possibly as an anticonvulsant .
  • Key Difference : The α,β-unsaturated ketone introduces electrophilic reactivity, which may influence toxicity profiles.

(±)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine (IPR-1)

  • Structure : Butanamine backbone with dual benzodioxole groups and a phenyl substituent.
  • Activity : Inhibits breast cancer cell (MDA-MB-231) invasion and migration (IC₅₀ ≈ 30 μM) .
  • Key Difference : The extended alkyl chain and dual benzodioxole moieties enhance hydrophobic interactions but may limit solubility.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Yield/Purity Biological Activity Reference
Target Compound Piperidine 3-OH, benzodioxolylmethyl ~277.3 (calc.) N/A Undisclosed -
6c 4-Hydroxypiperidine Pyrazole, ethanone Not reported 80% Antibacterial
HT-3 Piperazine Benzo[b]thiophene sulfone 447.1 45% Antiviral (BST2 induction)
1d Piperidine Naphthyl, phenyl, carboxamide 469.1 (M+Na) >95% purity Inhibitor (unspecified)
Ilepcimide Piperidine Propenone bridge 287.35 Not reported CNS applications
IPR-1 Butanamine Dual benzodioxole, phenyl ~441.4 (calc.) Not reported Anticancer (IC₅₀ ≈ 30 μM)

Biological Activity

1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on a review of various research findings.

  • Molecular Formula : C14_{14}H19_{19}NO3_3
  • Molecular Weight : 249.31 g/mol
  • CAS Number : 352445-85-3

Research indicates that 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol exhibits significant biological activity through its interaction with various receptors and enzymes. Notably, it has been studied for its effects on the dopamine D3 receptor.

Dopamine Receptor Interaction

A study demonstrated that this compound acts as a full agonist at the D3 dopamine receptor, promoting β-arrestin translocation and G protein activation with an effective concentration (EC50_{50}) of 710 nM . In contrast, it displayed no measurable activity at the D2 receptor, indicating a selective profile that may be beneficial for targeting specific neurological conditions.

Anticancer Activity

The compound has shown promising anticancer properties. In vitro studies revealed that it accelerates apoptosis in MCF cell lines and suppresses tumor growth in animal models. The half-maximal inhibitory concentration (IC50_{50}) was found to be approximately 25.72 ± 3.95 μM . This suggests potential utility in cancer therapy, particularly in targeting specific tumor types.

Anti-inflammatory Effects

In addition to anticancer activity, preliminary findings suggest that 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol may possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases, although further studies are required to elucidate these effects fully.

Study on Anticancer Efficacy

In a controlled study involving tumor-bearing mice, the administration of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol resulted in significant tumor size reduction compared to control groups. The study highlighted its potential as a therapeutic agent in oncology .

Neuropharmacological Assessment

Another study focused on the neuropharmacological effects of this compound, revealing its capability to modulate dopamine signaling pathways without significant side effects associated with non-selective dopamine agonists. This selectivity may offer advantages in treating conditions like Parkinson's disease or schizophrenia .

Comparative Analysis of Biological Activity

Activity IC50_{50} / EC50_{50} Comments
D3 Receptor AgonismEC50_{50} = 710 nMFull agonist effect observed
Anticancer (MCF Cells)IC50_{50} = 25.72 ± 3.95 μMPromotes apoptosis in cancer cell lines
Tumor Growth SuppressionNot specifiedSignificant reduction in tumor size in vivo
Anti-inflammatory ActivityNot quantifiedPotential modulation of inflammatory pathways

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation of piperidin-3-ol with a benzodioxole-containing electrophile. Key steps may include protecting group strategies for the piperidin-3-ol hydroxyl group to prevent side reactions. For example, tert-butyldimethylsilyl (TBS) protection can enhance regioselectivity during alkylation. Post-synthetic deprotection and purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate gradient) are critical. Optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature control (0–25°C), and stoichiometric ratios of reagents to minimize byproducts like over-alkylated species .

Q. How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify the benzodioxole aromatic protons (δ 6.7–7.1 ppm), piperidine ring protons (δ 2.5–3.5 ppm), and hydroxyl proton (δ 1.5–2.0 ppm, broad). 2D NMR (COSY, HSQC) resolves coupling between the benzyl-CH2_2 and piperidine protons.
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 278.1392 for C14_{14}H17_{17}NO3_3). Fragmentation patterns should align with cleavage at the piperidine-benzodioxole bond.
  • IR : Detect characteristic bands for the hydroxyl group (~3200 cm1^{-1}) and benzodioxole ether linkages (~1250 cm1^{-1}) .

Q. What computational tools are recommended for predicting physicochemical properties (e.g., logP, pKa) of this compound?

  • Methodological Answer : Use software like MarvinSketch (ChemAxon) or ACD/Labs to calculate logP (predicted ~2.1) and pKa (piperidine N: ~10.5; hydroxyl group: ~14.5). Density Functional Theory (DFT) methods (e.g., B3LYP/6-31G**) can model electronic properties, such as HOMO-LUMO gaps, to predict reactivity .

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate the interaction of this compound with neurological targets (e.g., serotonin receptors)?

  • Methodological Answer :

  • Target Selection : Prioritize receptors with known affinity for benzodioxole derivatives (e.g., 5-HT2A_{2A} or σ-1 receptors). Retrieve crystal structures from the PDB (e.g., 6A93 for 5-HT2A_{2A}).
  • Docking Protocol : Use AutoDock Vina or Schrödinger Glide. Prepare the ligand by optimizing protonation states (pH 7.4) and generating conformers with OMEGA. Validate the docking pose by comparing with reference ligands (e.g., LSD for 5-HT2A_{2A}). Free energy calculations (MM-GBSA) refine binding affinity predictions .

Q. What experimental strategies resolve contradictions in reported bioactivity data across different cell lines or assays?

  • Methodological Answer :

  • Assay Validation : Replicate studies using standardized protocols (e.g., MTT vs. resazurin assays for cytotoxicity). Control for variables like cell passage number, serum concentration, and incubation time.
  • Mechanistic Profiling : Use orthogonal assays (e.g., calcium flux for GPCR activity, radioligand binding for receptor affinity) to confirm target engagement. Cross-reference with structural analogs (e.g., 1-(3-chloro-benzyl)piperidin-3-ol) to identify substituent effects on activity .

Q. How can environmental fate studies be designed to assess the persistence and degradation pathways of this compound in aquatic systems?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C. Monitor degradation via LC-MS/MS, identifying hydrolysis products (e.g., cleavage of the benzodioxole methylene group).
  • Photolysis : Expose to UV light (λ = 254 nm) in water:acetonitrile (9:1). Use radical scavengers (e.g., NaN3_3 for singlet oxygen) to elucidate degradation mechanisms.
  • Microbial Degradation : Employ OECD 301F (manometric respirometry) to assess biodegradability in activated sludge .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in chromatographic purity results between HPLC and LC-MS datasets?

  • Methodological Answer :

  • Column Selection : Compare C18 vs. HILIC columns to resolve co-eluting impurities. Adjust mobile phase (e.g., 0.1% formic acid) to enhance ionization efficiency in LC-MS.
  • Peak Integration : Apply orthogonal detectors (UV at 254 nm vs. MS total ion current) to distinguish UV-active vs. MS-active impurities. Confirm purity with 1H^1H-NMR integration of diagnostic peaks .

Q. What statistical approaches are appropriate for analyzing dose-response data in neuropharmacological assays?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (variable slope, four parameters). Calculate EC50_{50}/IC50_{50} with 95% confidence intervals. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For skewed data, non-parametric methods (e.g., Kruskal-Wallis) are recommended .

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